1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable aldehyde and a brominating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Dehalogenated products or reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of luminescent materials and optoelectronic devices.
Pharmaceutical Research: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets . The compound may interact with various pathways, including signal transduction and metabolic pathways, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-fluoroimidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
3-Isopropylimidazo[1,2-a]pyridine: Lacks the bromine and fluorine atoms.
8-Fluoroimidazo[1,5-a]pyridine: Lacks the isopropyl and bromine atoms.
Uniqueness
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrFN2 |
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Molecular Weight |
257.10 g/mol |
IUPAC Name |
1-bromo-8-fluoro-3-propan-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)10-13-9(11)8-7(12)4-3-5-14(8)10/h3-6H,1-2H3 |
InChI Key |
XOOFBRIWAUFWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2F)Br |
Origin of Product |
United States |
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